molecular formula C15H12N2OS B2598126 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide CAS No. 477885-79-3

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide

Cat. No.: B2598126
CAS No.: 477885-79-3
M. Wt: 268.33
InChI Key: CPIDUGMDWOKSSY-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide is an organic compound with the molecular formula C15H12N2OS. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfanyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide can be compared with other similar compounds, such as:

  • 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[2-(2-methylphenoxy)ethyl]benzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIDUGMDWOKSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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